3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol
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Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 3-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine-2-carboxylic acid hydrazide with formic acid, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methyl group at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methyl group.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted triazolopyridines.
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation in cancer .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its kinase inhibitory activities and potential anticancer properties.
Uniqueness: 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxyl group at the 6-position and methyl group at the 3-position provide distinct sites for chemical modification, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol |
InChI |
InChI=1S/C7H7N3O/c1-5-8-9-7-3-2-6(11)4-10(5)7/h2-4,11H,1H3 |
InChI Key |
VSAYWPOSICVZLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)O |
Origin of Product |
United States |
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